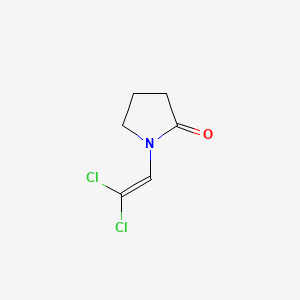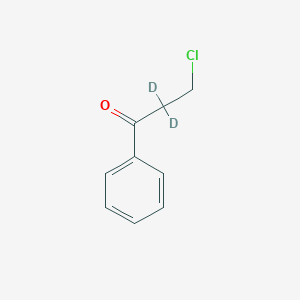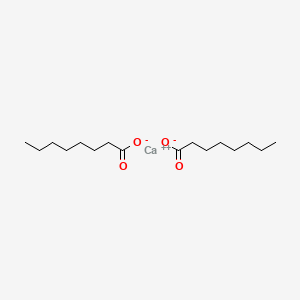
Calcium caprylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Calcium caprylate can be synthesized by reacting caprylic acid with calcium carbonate. The process involves mixing caprylic acid with calcium carbonate and adding water to the mixture. The mixture is then subjected to a reflux reaction to obtain a reaction mixture. The reaction mixture is filtered and dried to obtain a mixture of this compound and calcium carbonate. Dichloromethane is added to this mixture, and the solution is shaken at normal temperature. The filtrate is then evaporated to dryness to obtain pure this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process conditions are optimized to ensure high yield and purity of the final product. The use of advanced filtration and drying techniques ensures the removal of impurities and the production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Calcium caprylate undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of calcium carbonate and other by-products.
Reduction: Reduction reactions involving this compound can result in the formation of calcium and caprylic acid.
Substitution: this compound can participate in substitution reactions where the calcium ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas and sodium borohydride are used.
Substitution: Metal salts such as sodium chloride and potassium chloride are used in substitution reactions.
Major Products Formed:
Oxidation: Calcium carbonate and water.
Reduction: Calcium and caprylic acid.
Substitution: Metal caprylates and calcium chloride.
Applications De Recherche Scientifique
Calcium caprylate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Studied for its antimicrobial properties and its potential use in controlling microbial growth.
Medicine: Investigated for its potential therapeutic effects, including its use as a dietary supplement for calcium deficiency.
Industry: Used as a food additive, preservative, and emulsifier in the food industry. .
Mécanisme D'action
Calcium caprylate exerts its effects through various mechanisms:
Antimicrobial Action: It disrupts the cell membranes of microorganisms, leading to cell lysis and death.
Calcium Supplementation: It provides a source of calcium, which is essential for various physiological processes, including bone health, muscle function, and nerve transmission.
Comparaison Avec Des Composés Similaires
Calcium carbonate: Used as a calcium supplement and antacid.
Calcium citrate: Known for its high bioavailability and used as a calcium supplement.
Calcium acetate: Used to control phosphate levels in patients with kidney disease .
Uniqueness of Calcium Caprylate: this compound is unique due to its dual role as a calcium supplement and an antimicrobial agent. Its ability to act as a preservative and emulsifier in the food industry further distinguishes it from other calcium compounds .
Propriétés
Formule moléculaire |
C16H30CaO4 |
|---|---|
Poids moléculaire |
326.48 g/mol |
Nom IUPAC |
calcium;octanoate |
InChI |
InChI=1S/2C8H16O2.Ca/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |
Clé InChI |
NDWWLJQHOLSEHX-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


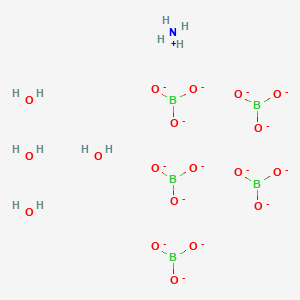
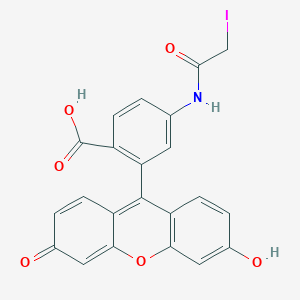

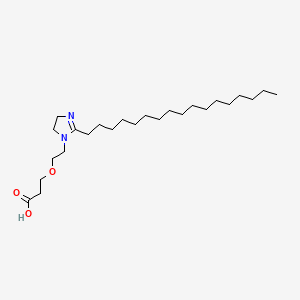
![2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid](/img/structure/B13835087.png)
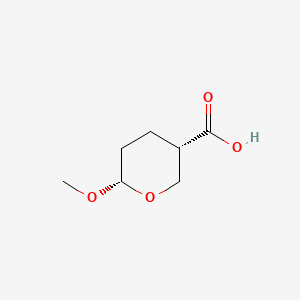
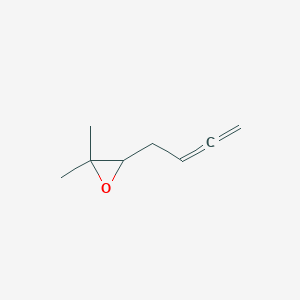

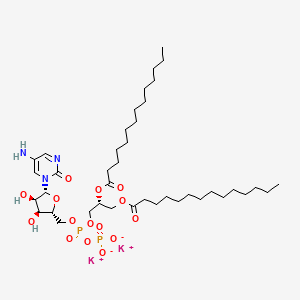
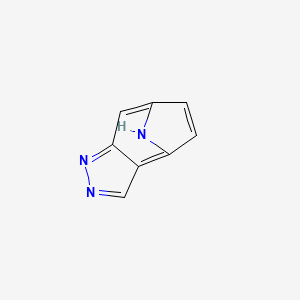
![Gal(b1-4)[NeuAc(a2-6)]a-Glc](/img/structure/B13835127.png)

